molecular formula C7H5NO3 B3360907 Cyanomethyl furan-2-carboxylate CAS No. 90073-18-0

Cyanomethyl furan-2-carboxylate

Cat. No. B3360907
CAS RN: 90073-18-0
M. Wt: 151.12 g/mol
InChI Key: AIFFCLYTRCOZRC-UHFFFAOYSA-N
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Description

“Cyanomethyl furan-2-carboxylate” is a chemical compound with the IUPAC name methyl 3-(cyanomethyl)furan-2-carboxylate . It has a molecular weight of 165.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These FPCs can be economically synthesized from biomass . Methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .


Physical And Chemical Properties Analysis

“Cyanomethyl furan-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 165.15 .

Scientific Research Applications

Synthesis of Complex Molecules

Cyanomethyl furan-2-carboxylate plays a crucial role in the synthesis of complex molecules. For instance, it is involved in the microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. These reactions are key in preparing fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates (Ramarao et al., 2004). This illustrates its importance in developing novel chemical compounds with potential applications in various fields.

Reaction Mechanisms and Transformations

The compound also features prominently in studies of reaction mechanisms. For example, it is involved in reactions with hydrogen peroxide in the presence of vanadium catalysts. These reactions proceed through a mechanism of radical hydoxylation of the furan ring, forming compounds like 5-hydroxy-2(5H)-furanone and maleic acid, depending on the reaction conditions (Poskonin & Badovskaya, 1991). Understanding these reactions is crucial for the development of new synthetic methods and materials.

Potential in Biomass Conversion

Additionally, cyanomethyl furan-2-carboxylate is relevant in the context of biomass conversion. Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural, obtained from renewable biomass-derived carbohydrates, are potential sustainable substitutes for petroleum-based building blocks in the production of fine chemicals and plastics (Chheda, Román‐Leshkov & Dumesic, 2007). This shows the compound's potential in fostering sustainable and green chemistry applications.

Role in Polymer Chemistry

The compound is also significant in polymer chemistry. For example, furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid, can be used to make polymers like polyethylene furandicarboxylate (PEF), an attractive substitute for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017). This highlights its utility in developing new, more sustainable materials.

Applications in Solar Energy

Cyanomethyl furan-2-carboxylate derivatives have applications in solar energy as well. Organic dyes containing furan moiety, for instance, have been used in high-efficiency dye-sensitized solar cells (Lin et al., 2009). This indicates the compound's potential in renewable energy technologies.

Future Directions

The future directions of “Cyanomethyl furan-2-carboxylate” could involve its use in the synthesis of a wide range of compounds from biomass via FPCs . This could have applications in various fields, including the manufacture of fuels and monomers .

properties

IUPAC Name

cyanomethyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFCLYTRCOZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524109
Record name Cyanomethyl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomethyl furan-2-carboxylate

CAS RN

90073-18-0
Record name Cyanomethyl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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